molecular formula C17H10BrClN2O B11076776 (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one

(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11076776
M. Wt: 373.6 g/mol
InChI Key: ITRSKGOMKGHMGT-LHHJGKSTSA-N
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Description

The compound (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position of the indole ring and a chlorine atom at the 6-position of the dihydroindolone ring, making it a unique structure with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromoindole and 6-chloro-1,3-dihydro-2H-indol-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 5-bromoindole and 6-chloro-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroindolone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of halogen atoms (bromine and chlorine) often enhances the biological activity of compounds, making them promising candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and chlorine atoms can enhance binding affinity to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(5-chloro-1H-indol-3-yl)methylidene]-6-bromo-1,3-dihydro-2H-indol-2-one: Similar structure but with reversed positions of bromine and chlorine.

    (3E)-3-[(5-fluoro-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one: Fluorine instead of bromine at the 5-position.

    (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-methyl-1,3-dihydro-2H-indol-2-one: Methyl group instead of chlorine at the 6-position.

Uniqueness

The unique combination of bromine and chlorine atoms in (3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one imparts distinct chemical and biological properties. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H10BrClN2O

Molecular Weight

373.6 g/mol

IUPAC Name

(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1H-indol-2-one

InChI

InChI=1S/C17H10BrClN2O/c18-10-1-4-15-13(6-10)9(8-20-15)5-14-12-3-2-11(19)7-16(12)21-17(14)22/h1-8,20H,(H,21,22)/b14-5+

InChI Key

ITRSKGOMKGHMGT-LHHJGKSTSA-N

Isomeric SMILES

C1=CC\2=C(C=C1Cl)NC(=O)/C2=C/C3=CNC4=C3C=C(C=C4)Br

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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